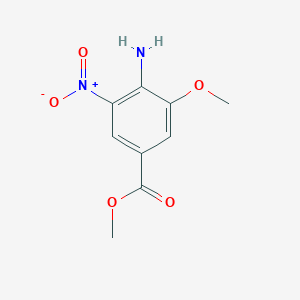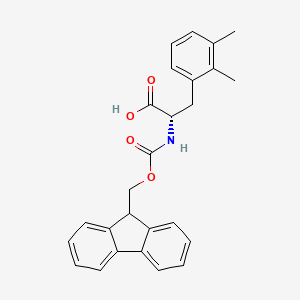
Bisindoylmaleimide X
Vue d'ensemble
Description
Bisindoylmaleimide X is an organic compound that forms the core chemical structure of a variety of biologically active compounds . This core structure includes a central maleimide group with two indole groups attached . It is a cell-permeable, reversible, ATP-competitive protein kinase C (PKC) inhibitor .
Synthesis Analysis
Bisindoylmaleimide-type compounds arise from natural sources such as arcyriarubin and are biosynthetically related to indolocarbazoles . They are commonly the immediate synthetic precursors of indolocarbazoles, lacking a central bond between the two aromatic units and making them more flexible and drug-like .Molecular Structure Analysis
The molecular formula of this compound is C26H24N4O2 . It has a molecular weight of 412.48 .Chemical Reactions Analysis
This compound has been shown to inhibit PKCα, β I, β II, γ, and ε with IC 50 values of 8, 8, 14, 13, and 39 nM, respectively . It has also been identified as an inhibitor of Cdk2 . Minor chemical variation of the ligand by immobilizing the closely related bisindolylmaleimides III, VIII, and X dramatically affected target binding .Physical And Chemical Properties Analysis
This compound has a molecular weight of 412.48 and a molecular formula of C25H24N4O2 . It is a solid substance .Applications De Recherche Scientifique
1. Inhibitors for Sirtuins and Potential in Cancer and Neurodegenerative Diseases Treatment Bisindoylmaleimide X (BIM) and its structural elements have been integrated with photochromic diarylmaleimides to create photoswitchable enzyme inhibitors. These inhibitors target sirtuins, enzymes involved in cancer and neurodegenerative diseases. They exhibit exceptional photophysical properties, are switchable in polar solvents, and show selective inhibition against hSirt2, indicating potential therapeutic applications (Falenczyk et al., 2014).
2. Promoting Osteogenic Differentiation Bisindoylmaleimide I, a compound related to BIM, has been identified as a potent agonist of cytosolic β-catenin accumulation in preosteoblast cells. By suppressing glycogen synthase kinase 3β activities, BIM upregulated β-catenin responsive transcription and extended the duration of BMP-initiated signals. This resulted in enhanced osteoblast differentiation and bone formation, highlighting its potential in regenerative medicine and bone health (Zhou, Huang, & Zhang, 2012).
3. Protecting Cladoniamides from Self-Destruction In the context of cancer research, bisindole cladoniamides, which are nanomolar inhibitors of the colon cancer cell line HCT-116, contain a rare indolotryptoline substructure. Studies indicate that O-methylation, a process involving BIM, is crucial for maintaining the structural integrity of the indolotryptoline scaffold in these compounds (Du, Ding, & Ryan, 2013).
4. Suppression of Adipocyte Differentiation BIM has been shown to suppress adipocyte differentiation by activating the Wnt/β-catenin signaling pathway. This process involves increasing the stability of β-catenin protein in preadipocyte cells, suggesting potential applications in studies related to obesity and metabolism (Cho et al., 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Bisindoylmaleimide compounds are drug prototypes derived from Staurosporine, an alkaloid with activity for cancer treatment . Structural differences can be used to exploit new bioactivity and therefore it is imperative to discover new chemical entities to address new targets . Bisindoylmaleimides can be highly functionalised or chemically manipulated, which provides the opportunity to generate new derivatives with unique biological profiles .
Propriétés
IUPAC Name |
3-[8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-2-yl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c1-29-18-8-4-2-6-16(18)13-20(29)23-24(26(32)28-25(23)31)22-17-7-3-5-9-19(17)30-11-10-15(14-27)12-21(22)30/h2-9,13,15H,10-12,14,27H2,1H3,(H,28,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXUSRHFOXBEAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701108525 | |
| Record name | 3-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-1H-indol-2-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701108525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1241725-88-1 | |
| Record name | 3-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-1H-indol-2-yl)-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1241725-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-1H-indol-2-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701108525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



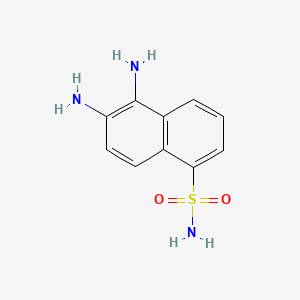
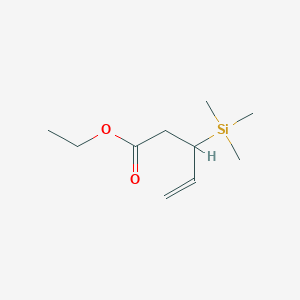
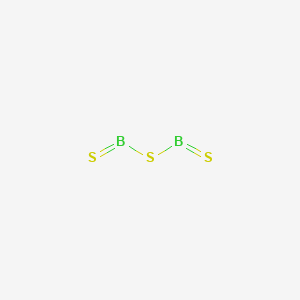
![2-Chloro-1-(7-nitro-2H-benzo[b][1,4]thiazin-4(3H)-yl)ethanone](/img/structure/B3342056.png)
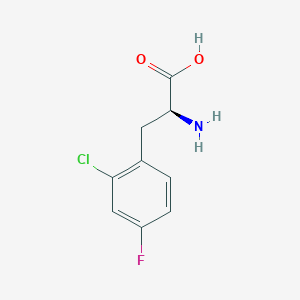

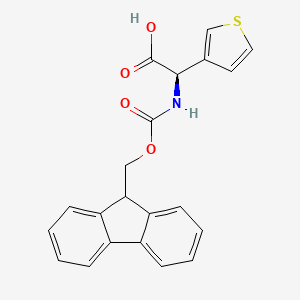

![(R)-RuCl[(benzene)(BINAP)]Cl](/img/structure/B3342108.png)
![N-(2,2,2-Trichloroethoxy)carbonyl] Bisnor-(cis)-tilidine](/img/structure/B3342126.png)
